1,1,4,4-Tetramethoxybutane
Overview
Description
1,1,4,4-Tetramethoxybutane is a useful research compound. Its molecular formula is C8H18O4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Computational Analysis and Inclusion Complexes
1,1,4,4-Tetramethoxybutane has been investigated for its potential in forming inclusion complexes. For instance, Barton et al. (2013) identified (+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetrol (TETROL) as an efficient host compound for forming inclusion complexes with pyridine and methylpyridine. This research highlights its utility in computational and crystallographic analyses, with a focus on the butane backbone adopting a rigid anti-conformation (Barton et al., 2013).
2. Synthesis of New Chemical Compounds
The synthesis of new chemical compounds using this compound as a precursor has been a subject of research. Bonacorso et al. (2009) described the synthesis of a new precursor from the trifluoroacetylation reaction of 1,1,3,3-tetramethoxybutane, leading to new series of dihydro-pyrazoles and aromatic pyrazoles (Bonacorso et al., 2009).
3. Asymmetric Organic Synthesis
In the realm of asymmetric organic synthesis, tartrate-derived this compound compounds have been extensively utilized. Berg et al. (2012) explored its use as a protecting group for boronic acids, enabling access to various pure organoboron reagents and intermediates (Berg et al., 2012).
4. Atmospheric Chemistry and Physical State Analysis
The compound has also been studied in the context of atmospheric chemistry. Lessmeier et al. (2018) synthesized 2-methylbutane-1,2,3,4-tetraol, an oxidation product of isoprene, and investigated its physical phase state in aerosols, providing insights into the behavior of isoprene-derived secondary organic aerosols (Lessmeier et al., 2018).
5. Clathrate Formation
Research on the formation of clathrates using this compound derivatives has been reported. Barton et al. (2015) found that TETROL functions as an effective host for cyclohexanone and methylcyclohexanones, forming clathrates in unique conformations [(Barton et al., 2015)](https://consensus.app/papers/clathrates-tetrol-further-aspects-selective-inclusion-barton/1e8332c8ae6156d1a0cde9e97000ae33/?utm_source=chatgpt).
6. Synthesis of Novel Derivatives
The synthesis of novel derivatives involving this compound has been a topic of interest. For example, Kuznetsov et al. (2015) conducted a condensation of tetramethylenediethylenetetramine with various derivatives of 4-phenylbutan-2-one, leading to the creation of fragrant compounds like 1-benzyl-3,6-diazahomoadamantan-9-one (Kuznetsov et al., 2015).
7. Exploration in Photochemistry
The compound's role in photochemistry has also been explored. Buys et al. (2010) studied the photochemistry of cyclic α-oxo oxime methyl ethers and their acyclic analogue, including this compound derivatives, at λ 254 nm in acetonitrile (Buys et al., 2010).
8. DNA-Protein Cross-Linking Studies
Significantly, this compound has been studied for its ability to induce DNA-protein cross-linking. Research by Michaelson-Richie et al. (2010) focused on identifying the proteins that form covalent DNA-protein cross-links in the presence of 1,2,3,4-diepoxybutane, a related compound (Michaelson-Richie et al., 2010).
9. Synthesis of Phthalocyanines
Özer et al. (2006) synthesized new tetrakis[bis(pentafluorophenyl)methoxyl] substituted metal-free and metallophthalocyanine complexes using a derivative of this compound, expanding its application in the field of organic electronics (Özer et al., 2006).
10. Catalysis and Acetolysis of Cyclic Ethers
In the field of catalysis, sulfamic acid has been utilized as a catalyst for the acetolysis of cyclic ethers, including tetrahydrofuran, to produce 1,4-diacetoxybutane, a reaction in which this compound derivatives play a crucial role (Wang et al., 2004)
Safety and Hazards
The safety data sheet for 1,1,4,4-Tetramethoxybutane suggests avoiding breathing its mist, gas or vapours and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of fire, dry chemical, foam, or carbon dioxide should be used to extinguish it .
Mechanism of Action
Target of Action
1,1,4,4-Tetramethoxybutane is a chemical compound that primarily targets reactive intermediates, such as aldehydes . These intermediates play a crucial role in various biochemical reactions, including polymerization processes .
Mode of Action
The compound interacts with its targets through a process known as acetalization . In this process, this compound forms a protective layer around the reactive functionalities of the intermediates, such as aldehydes . This protective layer suppresses the involvement of these intermediates in polymerization reactions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization of furan . The compound suppresses the polymerization of furan, an important product from the catalytic pyrolysis of biomass . This suppression is achieved by stabilizing the reactive intermediates involved in the polymerization process .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature . It has a boiling point of 89℃ at 12.8mmHg , indicating that it can be easily vaporized under reduced pressure. This could potentially impact its bioavailability, although further studies are needed to confirm this.
Result of Action
The primary result of this compound’s action is the suppression of polymerization reactions . By stabilizing reactive intermediates, the compound prevents these intermediates from participating in polymerization, thereby inhibiting the formation of polymers .
Action Environment
The action of this compound is influenced by the solvent in which it is dissolved . For instance, in methanol, the compound effectively suppresses the polymerization of furan . . This suggests that the efficacy and stability of this compound can be significantly affected by the environmental conditions in which it is used.
Biochemical Analysis
Biochemical Properties
1,1,4,4-Tetramethoxybutane plays a significant role in biochemical reactions, particularly in the context of polymerization and catalysis. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, in the presence of acid catalysts, this compound can undergo dissociation, leading to the formation of reactive intermediates that participate in further biochemical reactions . The compound’s interaction with enzymes such as hydrolases and oxidoreductases can modulate their catalytic efficiency, thereby affecting the overall biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, the compound’s impact on cell signaling pathways can result in modifications to cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, this compound can bind to the active site of hydrolases, inhibiting their activity and preventing the hydrolysis of substrates . Conversely, it can also activate certain oxidoreductases by stabilizing their active conformation, thereby enhancing their catalytic efficiency. These interactions ultimately lead to changes in gene expression and metabolic flux.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Over time, the compound can undergo hydrolysis, leading to the formation of methanol and other byproducts . This degradation process can affect the compound’s efficacy in biochemical reactions and its impact on cellular processes. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and promote cellular proliferation . At high doses, it can exhibit toxic effects, leading to cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without adverse effects. Beyond this range, the compound’s toxicity becomes apparent, necessitating careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its conversion and utilization. The compound can be metabolized through oxidative and hydrolytic pathways, leading to the formation of methanol and other intermediates . These metabolic processes can influence the levels of key metabolites and affect the overall metabolic flux within cells. The interaction of this compound with enzymes such as oxidoreductases and hydrolases plays a critical role in its metabolic fate.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, accumulating in specific compartments such as the cytoplasm and mitochondria . This localization can influence its activity and interactions with biomolecules, affecting its overall biochemical effects. Additionally, binding proteins can modulate the compound’s distribution and availability within cells.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can impact its activity and function. The compound can be targeted to specific organelles such as the mitochondria and endoplasmic reticulum, where it interacts with enzymes and other biomolecules . Post-translational modifications and targeting signals play a crucial role in directing this compound to these compartments, influencing its biochemical effects and stability.
Properties
IUPAC Name |
1,1,4,4-tetramethoxybutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c1-9-7(10-2)5-6-8(11-3)12-4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRGNROMZGSJDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCC(OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460453 | |
Record name | 1,1,4,4-tetramethoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6922-39-0 | |
Record name | 1,1,4,4-tetramethoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,1,4,4-Tetramethoxybutane in organic synthesis?
A1: this compound serves as a valuable precursor for synthesizing acetylene derivatives. [] A notable example is its use in the preparation of acetylene dicarboxaldehyde dimethyl acetal. The compound undergoes deprotection in the presence of formic acid to yield the desired aldehyde. This synthetic route highlights the utility of this compound in accessing important building blocks for organic synthesis.
Q2: How is this compound used in material science?
A2: this compound, alongside its analog 1,1,5,5-tetramethoxybutane, acts as an effective crosslinking agent for cellulose in aqueous media. [] This crosslinking enhances the material's physicochemical and mechanical properties, expanding its potential applications in various fields. The use of these acetals as crosslinkers offers a safer and more environmentally friendly alternative compared to some traditional, potentially toxic crosslinking agents.
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